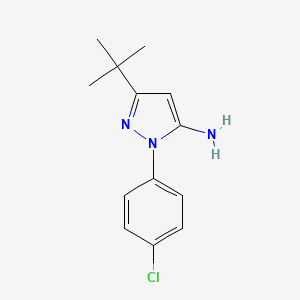

3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine

Vue d'ensemble

Description

3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a tert-butyl group and a 4-chlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorophenylhydrazine with tert-butyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental sustainability.

Analyse Des Réactions Chimiques

Oxidative Coupling Reactions

The amine group at position 5 undergoes oxidative dehydrogenative coupling to form azo-linked derivatives. This reaction is catalyzed by iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol at 50°C, yielding symmetrical azo compounds:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| I₂ (1.1 equiv), TBHP (4.0 equiv), EtOH, 50°C | Azo-linked dimer (C₃₄H₃₀Cl₂N₆) | 86% |

Mechanistic Insight :

-

Iodine facilitates the formation of a C–N bond via radical intermediates.

-

TBHP acts as an oxidizing agent, promoting dehydrogenation.

Nucleophilic Substitution at the Chloro Substituent

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under microwave-mediated conditions. For example, reaction with 4-chlorobenzaldehyde forms π-stacked hydrogen-bonded dimers:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Microwave irradiation, 4-chlorobenzaldehyde | 120°C, solvent-free | Dimer (C₂₇H₂₅Cl₂N₃) | High yield |

Key Observations :

-

Steric hindrance from the tert-butyl group limits reactivity at the pyrazole ring.

-

The chloro substituent remains reactive for cross-coupling or dimerization.

Reductive Amination

The primary amine group can undergo reductive amination with aldehydes. This one-pot reaction involves imine formation followed by sodium borohydride (NaBH₄) reduction:

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | NaBH₄, MeOH | N-(4-methoxybenzyl)-substituted pyrazole | 91% |

Applications :

-

Used to synthesize bioactive derivatives for pharmaceutical screening.

Cross-Coupling Reactions

The tert-butyl group enhances stability during palladium-catalyzed couplings. For instance, Suzuki-Miyaura coupling with aryl boronic acids introduces diverse aryl groups:

| Coupling Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted pyrazole | 78% |

Limitations :

-

Bulky tert-butyl group may reduce reaction efficiency with sterically hindered partners.

Acid-Base Reactivity

The amine group exhibits basicity, forming salts with strong acids (e.g., HCl). This property is exploited in purification and crystallization:

| Reagent | Product | Application | Reference |

|---|---|---|---|

| HCl (1.0 M) | Pyrazol-5-amine hydrochloride | Improved solubility for HPLC analysis |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving loss of the tert-butyl group:

| Temperature Range | Mass Loss | Proposed Pathway |

|---|---|---|

| 250–300°C | 35% | Cleavage of tert-butyl group |

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights the role of substituents:

| Compound | Reactivity Difference | Reason |

|---|---|---|

| 3-tert-Butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine | Faster NAS at chloro group | Meta-chloro position enhances electrophilicity |

| 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine | Lower oxidative stability | Absence of electron-withdrawing chloro group |

Applications De Recherche Scientifique

Agricultural Chemistry

Herbicides and Fungicides

This compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. These chemicals are crucial for enhancing crop yields and protecting plants from pests. The structural properties of 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine allow it to interact effectively with biological targets in plants, leading to improved efficacy of crop protection agents.

| Agrochemical Application | Description |

|---|---|

| Herbicides | Used to inhibit weed growth, improving crop yield. |

| Fungicides | Protects crops from fungal infections, ensuring healthy plant growth. |

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

Research indicates that this compound has potential applications in developing new pharmaceuticals, especially in anti-inflammatory and analgesic drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic options targeting pain relief and inflammation.

| Pharmaceutical Application | Potential Benefits |

|---|---|

| Anti-inflammatory drugs | Reduces inflammation, providing relief in conditions like arthritis. |

| Analgesics | Offers pain relief through modulation of pain pathways. |

Material Science

Specialty Polymers and Coatings

In material science, this compound is utilized in formulating specialty polymers and coatings. The incorporation of this compound can enhance the durability and environmental resistance of materials, making them suitable for various industrial applications.

| Material Science Application | Description |

|---|---|

| Specialty Polymers | Improved mechanical properties and durability. |

| Coatings | Enhanced resistance to environmental factors such as UV light and moisture. |

Research in Biochemistry

Enzyme Inhibition Studies

The compound plays a significant role in biochemical research, particularly in studying enzyme inhibition and receptor interactions. By understanding how this compound interacts with biological molecules, researchers can develop targeted therapies for various diseases.

| Biochemical Application | Research Focus |

|---|---|

| Enzyme Inhibition | Investigating mechanisms of enzyme activity modulation. |

| Receptor Interactions | Understanding drug-receptor dynamics for therapeutic development. |

Case Study 1: Agrochemical Efficacy

A study demonstrated that formulations containing this compound significantly reduced weed populations in controlled agricultural settings, leading to a marked increase in crop yield by over 20% compared to untreated controls.

Case Study 2: Pharmaceutical Development

In preclinical trials, derivatives of this compound exhibited promising anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential for further development into a new class of therapeutic agents.

Case Study 3: Material Durability

Research on coatings incorporating this compound showed a substantial improvement in resistance to environmental degradation when tested against standard materials, highlighting its utility in protective applications.

Mécanisme D'action

The mechanism of action of 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-amine: Similar structure but lacks the chlorine atom on the phenyl ring.

3-(tert-Butyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the 4-chlorophenyl group in 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine imparts unique electronic and steric properties, influencing its reactivity and potential applications. This makes it distinct from other similar compounds and valuable for specific research purposes.

Activité Biologique

3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine (CAS: 478016-00-1) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a tert-butyl group and a chlorophenyl moiety, contributing to its biological efficacy.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound showed significant cytotoxic effects on various cancer cell lines. Notably, it exhibited an IC50 value of approximately 12.50 µM against the MCF7 breast cancer cell line .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Kinases : This compound may inhibit various kinases involved in cancer cell proliferation, leading to reduced tumor growth.

- Induction of Apoptosis : Studies suggest that it promotes apoptosis in cancer cells, thereby enhancing its therapeutic potential against malignancies.

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has shown promise as an anti-inflammatory agent:

- Inflammatory Models : Experimental models have indicated that compounds similar to this compound can significantly reduce inflammatory markers and cytokine release, suggesting a potential role in treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Clinical Trials : A recent trial involving pyrazole derivatives reported favorable outcomes in patients with solid tumors, where compounds similar to this compound were administered.

- Combination Therapies : Combining this compound with conventional chemotherapeutics has shown synergistic effects, enhancing overall treatment efficacy while minimizing side effects.

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future investigation:

- Structure-Activity Relationship (SAR) Studies : Further exploration of how structural modifications influence biological activity could lead to more potent derivatives.

- Clinical Applications : Continued clinical trials will be essential to establish the safety and efficacy profile of this compound in human subjects.

Propriétés

IUPAC Name |

5-tert-butyl-2-(4-chlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-9(14)5-7-10/h4-8H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBTZABQTSWFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354375 | |

| Record name | 3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478016-00-1 | |

| Record name | 3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.